Brovanexine is classified under mucolytics and expectorants. It is derived from the chemical structure of 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine. The compound is commonly found in various forms, including tablets and syrups, and is marketed under different brand names globally.
This method significantly reduces the number of reaction steps involved, shortens the production cycle, increases yield, and minimizes environmental impact due to the avoidance of toxic reagents .
The molecular formula for bromhexine hydrochloride is , with a molecular weight of approximately 412.60 g/mol. The compound features a complex structure characterized by:
The structural representation illustrates the arrangement of atoms that contribute to its pharmacological properties.
Bromhexine undergoes various chemical reactions during its synthesis and application:
These reactions are crucial for ensuring the efficacy and safety of the final product.
Brovanexine functions primarily by disrupting mucus structure in the respiratory tract. Its mechanism involves:
Clinical studies have demonstrated that bromhexine effectively improves symptoms in patients with chronic obstructive pulmonary disease (COPD) and other respiratory disorders .
Bromhexine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical products .
Brovanexine has significant applications in medical science:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3